molecular formula C20H21NO4 B14795357 Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid

Cat. No.: B14795357
M. Wt: 339.4 g/mol
InChI Key: XUIBECOXWZXNSY-OLZOCXBDSA-N
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Description

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is a derivative of amino acids that is commonly used in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group used to shield the amino group during the synthesis of peptides. This compound is particularly valuable in the field of organic chemistry due to its stability and ease of removal under mildly basic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves the reaction of (2R,3S)-3-Amino-2-Methylbutanoic acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: H2/Ni, H2/Rh, Zn/HCl

    Substitution: LiAlH4, NaBH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is widely used in the synthesis of peptides and peptidomimetics. It serves as a building block for the construction of complex peptide sequences .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs .

Medicine

In medicine, this compound is used in the synthesis of therapeutic peptides that can target specific diseases. These peptides can act as inhibitors or activators of various biological pathways .

Industry

Industrially, this compound is used in the production of peptide-based materials and coatings. It is also utilized in the development of diagnostic tools and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Once the desired peptide sequence is synthesized, the Fmoc group is removed under mildly basic conditions, revealing the free amino group .

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-(2R,3S)-2-Amino-3-Hydroxy-4-Methylpentanoic acid
  • Fmoc-(2R,3S)-3-Amino-2-Hydroxy-3-Phenyl-Propanoic acid

Uniqueness

Fmoc-(2R,3S)-3-Amino-2-Methylbutanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protective group. This combination allows for precise control during peptide synthesis and makes it a valuable tool in the development of complex peptide structures .

Properties

Molecular Formula

C20H21NO4

Molecular Weight

339.4 g/mol

IUPAC Name

(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid

InChI

InChI=1S/C20H21NO4/c1-12(19(22)23)13(2)21-20(24)25-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12-13,18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,13+/m1/s1

InChI Key

XUIBECOXWZXNSY-OLZOCXBDSA-N

Isomeric SMILES

C[C@H]([C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

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